Regioisomeric Identity as a Selectivity Determinant: 3,5-Dimethyl-2-phenyl vs. 2,5-Dimethyl-3-phenyl Scaffolds
The compound's 3,5-dimethyl-2-phenyl substitution pattern is a regioisomer of the 2,5-dimethyl-3-phenyl scaffold more commonly described in kinase inhibitor patents. While no direct activity data exist for this specific isomer, published kinase inhibitors like BS-194 and BS-181 benefit from precise spatial arrangements of substituents on the pyrazolo[1,5-a]pyrimidine core [1]. The positional swap of the phenyl group from C3 to C2 is known to alter ATP-binding pocket interactions in this scaffold class, suggesting that the target compound may exhibit a distinct target profile relative to its 2,5-dimethyl-3-phenyl counterparts.
| Evidence Dimension | Regioisomeric scaffold influence on kinase selectivity |
|---|---|
| Target Compound Data | 3,5-dimethyl-2-phenyl regioisomer |
| Comparator Or Baseline | 2,5-dimethyl-3-phenyl regioisomer (common in patent literature, e.g., WO2015110491A2) |
| Quantified Difference | No quantitative selectivity data available for direct comparison |
| Conditions | Inferred from precedent within pyrazolo[1,5-a]pyrimidine class |
Why This Matters
Procurement decisions for kinase-targeted probe discovery must consider regioisomerism, as the substitution pattern directly influences target engagement and off-target liability even within the same gross scaffold.
- [1] RCSB PDB. Crystal structure of CDK2 in complex with inhibitor BS-194. PDB ID: 3ns9, 2010. View Source
